![molecular formula C24H27N3O5 B5336338 (4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5336338.png)
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrolidine-2,3-dione core, which is a versatile scaffold in organic chemistry, and is substituted with various functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidine-2,3-dione Core: This can be synthesized via a cyclization reaction of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group, such as a halide.
Addition of the Hydroxy(phenyl)methylidene Group: This step involves the condensation of a benzaldehyde derivative with the pyrrolidine-2,3-dione core under basic conditions to form the hydroxy(phenyl)methylidene moiety.
Incorporation of the 3-Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of This compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy(phenyl)methylidene group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides, or other electrophilic reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxy(phenyl)methylidene group.
Reduction: Formation of amino derivatives from the nitro group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and functional groups.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of (4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect. The diethylamino group may facilitate binding to biological targets, while the nitrophenyl and hydroxy(phenyl)methylidene groups may contribute to the compound’s overall activity and selectivity.
相似化合物的比较
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione: can be compared with other similar compounds, such as:
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione: Similar structure but with a dimethylamino group instead of a diethylamino group.
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione: Similar structure but with a nitrophenyl group at the 4-position instead of the 3-position.
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-methylphenyl)pyrrolidine-2,3-dione: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-3-25(4-2)14-9-15-26-21(18-12-8-13-19(16-18)27(31)32)20(23(29)24(26)30)22(28)17-10-6-5-7-11-17/h5-8,10-13,16,21,28H,3-4,9,14-15H2,1-2H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWAQKCIHHMLGL-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}piperidin-2-one](/img/structure/B5336265.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5336276.png)
![1-(2-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5336284.png)
![3-fluoro-4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5336285.png)
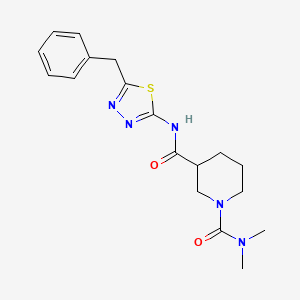
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5336289.png)
![N-(2-ethoxyphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5336295.png)
![2-{3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B5336303.png)
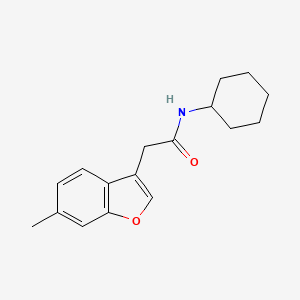
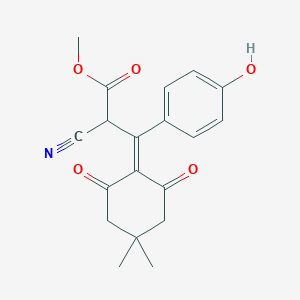
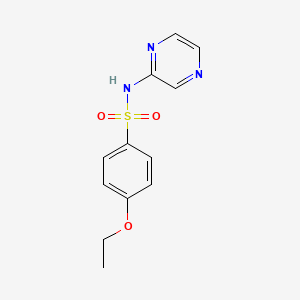
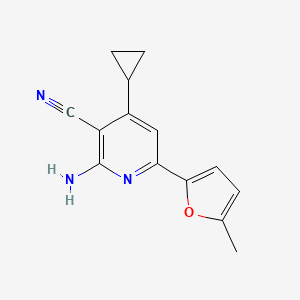
![3-cyclopropyl-6-[1-(1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5336330.png)
![(2S)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-3-phenylpropanamide](/img/structure/B5336350.png)
